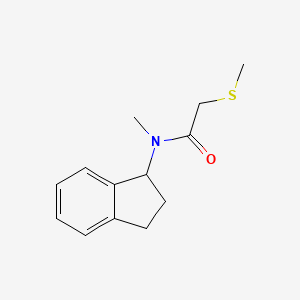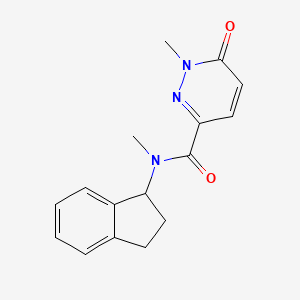
N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide, commonly known as DPI, is a chemical compound that has been extensively studied in the scientific community for its potential applications in various fields. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
DPI has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, DPI has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide, which is often overexpressed in cancer cells. In neurobiology, DPI has been used to study the role of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide in synaptic plasticity and memory formation. In immunology, DPI has been shown to inhibit the activation of T cells and prevent the production of inflammatory cytokines.
Wirkmechanismus
DPI exerts its effects by inhibiting the activity of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide, an enzyme that plays a crucial role in many cellular processes. N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and is involved in the regulation of cell proliferation, differentiation, and apoptosis. DPI binds to the catalytic domain of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide and prevents its activation, leading to a decrease in downstream signaling pathways.
Biochemical and Physiological Effects:
DPI has been shown to have a wide range of biochemical and physiological effects. In cancer cells, DPI inhibits cell growth and induces apoptosis. In neurons, DPI has been shown to enhance long-term potentiation, a process that is important for learning and memory. In T cells, DPI inhibits the production of inflammatory cytokines and prevents their activation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DPI is its potency and specificity as a N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide inhibitor. This makes it a useful tool for studying the role of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide in various cellular processes. However, DPI has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to work with. Additionally, it has been shown to have some off-target effects, which can complicate its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on DPI. One area of interest is the development of more potent and specific N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide inhibitors that can be used in clinical settings. Additionally, DPI and other N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide inhibitors may have potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Further research is needed to fully understand the potential of DPI and other N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide inhibitors in these areas.
Synthesemethoden
The synthesis of DPI involves the reaction of 2,3-dihydro-1H-inden-1-amine with 6-oxo-1,4-dihydropyridazine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure DPI. This synthesis method has been optimized and is now widely used in laboratories.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-18(14-9-7-11-5-3-4-6-12(11)14)16(21)13-8-10-15(20)19(2)17-13/h3-6,8,10,14H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREQETPGPYNUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N(C)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


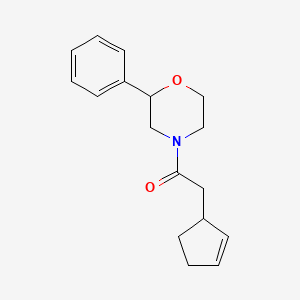

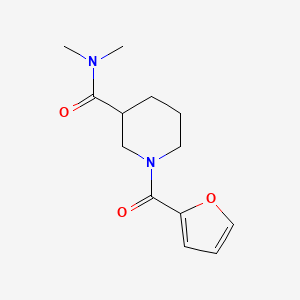
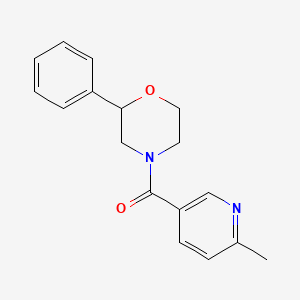
![N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7493347.png)

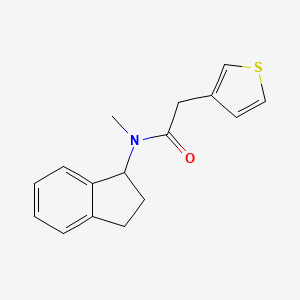
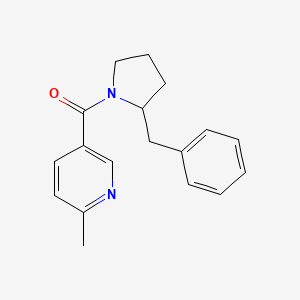

![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7493396.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7493410.png)
